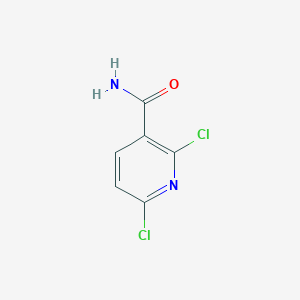

2,6-Dichloronicotinamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQZNPXAAMVOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622862 | |

| Record name | 2,6-Dichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62068-78-4 | |

| Record name | 2,6-Dichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloronicotinamide: Chemical Properties and Reactivity

This guide provides a comprehensive technical overview of 2,6-Dichloronicotinamide, a pivotal heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. We will delve into its core chemical properties, explore its reactivity with a focus on synthetic applications, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Core Chemical and Physical Properties

This compound is a chlorinated pyridine derivative. The presence of two electron-withdrawing chlorine atoms on the pyridine ring, flanking the nitrogen, significantly influences its electronic properties and reactivity, making the C2 and C6 positions highly susceptible to nucleophilic attack. The amide group at the C3 position further modulates the ring's electronics and serves as a key functional handle for further synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-dichloropyridine-3-carboxamide | N/A |

| CAS Number | 62068-78-4 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O | [2][3] |

| Molecular Weight | 191.02 g/mol | [2][3] |

| Appearance | Brown solid (as synthesized) | [1] |

| Mass Spectrum (ESI) | m/z = 191.1 [M+H]⁺ | [1] |

Note: Comprehensive data such as melting point, boiling point, and solubility for this compound are not widely published. Researchers should perform their own characterization.

Synthesis of this compound

A primary and reliable route to this compound involves the controlled acid-catalyzed hydrolysis of 2,6-dichloronicotinonitrile. This method is efficient and proceeds in high yield.

Protocol: Synthesis via Hydrolysis of 2,6-dichloronicotinonitrile

This protocol is based on a well-established procedure for the conversion of a nitrile to a primary amide under strong acid conditions.[1]

Causality: Concentrated sulfuric acid acts as both a reagent and a solvent. It protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to attack by water. The limited amount of water ensures the reaction stops at the amide stage, preventing over-hydrolysis to the carboxylic acid. The final pH adjustment is critical to deprotonate the amide and precipitate the neutral product from the aqueous solution.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Addition: To 2,6-dichloronicotinonitrile (1.73 g, 10 mmol), carefully add concentrated sulfuric acid (10 mL) followed by water (2 mL) in a suitable reaction vessel equipped with a magnetic stirrer.

-

Heating: Heat the reaction mixture to 90 °C and stir continuously for 1 hour. Monitor the reaction progress by TLC if desired.

-

Quenching: Upon completion, cool the mixture to room temperature. Subsequently, slowly and carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralization & Precipitation: Adjust the pH of the resulting mixture to approximately 8 using an ammonia solution. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold water (20 mL), and finally, dry under vacuum to yield this compound as a brown solid (Typical Yield: ~73%).[1]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the two chlorine atoms, which are excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the cornerstone of this compound's utility. The electron-deficient nature of the pyridine ring, exacerbated by the two chloro-substituents, facilitates the attack of nucleophiles at the C2 and C6 positions.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

Caption: Generalized mechanism for SNAr on this compound.

Regioselectivity: A primary challenge in the functionalization of this compound is controlling regioselectivity. The electronic environments at C2 and C6 are very similar, often leading to mixtures of mono-substituted isomers. Key factors to control selectivity include:

-

Solvent Choice: Non-polar, aprotic solvents can favor substitution at the C2 (ortho to nitrogen) position.[5]

-

Steric Hindrance: A sterically bulky nucleophile may preferentially attack the less hindered position.[5]

-

Chelation Control: While less pronounced than with an ester, the amide group at C3 can potentially direct substitution to the C2 position through chelation with the counter-ion of the nucleophile.[5]

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the mono-substitution of this compound with an amine. Optimization for specific substrates is expected.

Causality: Anhydrous conditions are crucial to prevent the competing hydrolysis of the chloro-substituents to hydroxypyridines.[5] A base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the amine nucleophile in situ or to scavenge the HCl generated, driving the reaction forward. The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reagents and facilitate the SNAr reaction.

Step-by-Step Methodology:

-

System Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO).

-

Add the amine nucleophile (1.0-1.2 eq) to the mixture.

-

Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Hydrolysis to 2,6-Dichloronicotinic Acid

The amide functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, although acidic hydrolysis is more common for related substrates.[6] This transformation is valuable for creating derivatives via the carboxylic acid handle.

Causality: The hydrolysis of amides is a classic organic transformation. Under strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and heat, the carbonyl carbon of the amide is attacked by water or hydroxide, respectively, leading to the formation of the carboxylic acid and ammonia (or an ammonium salt). Care must be taken, as harsh conditions can also lead to the hydrolysis of the chloro-substituents.[7] Biocatalytic methods using amidase enzymes are also emerging as a milder alternative for the hydrolysis of chlorinated nicotinamides.[8][9]

Safety and Handling

This compound and its parent acid are classified as irritants and are harmful if swallowed or in contact with skin.[10][11]

-

Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is a highly valuable and reactive building block. Its synthetic utility is primarily driven by the susceptibility of the C2 and C6 positions to Nucleophilic Aromatic Substitution, allowing for the introduction of a wide array of functional groups. A thorough understanding of the factors governing its reactivity, particularly regioselectivity in SNAr reactions, is essential for its effective use in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries.

References

- 1. This compound | 62068-78-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 4,6-Dichloronicotinamide | C6H4Cl2N2O | CID 600044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the In-Vitro Mechanism of Action of 2,6-Dichloronicotinamide

A Senior Application Scientist's Perspective on Elucidating the Role of a Putative NAMPT Inhibitor

Executive Summary

This technical guide provides a comprehensive framework for investigating the in-vitro mechanism of action of 2,6-Dichloronicotinamide, a compound structurally related to known inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). We hypothesize that its primary mechanism involves the direct inhibition of NAMPT, the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway. This guide details the scientific rationale, key experimental workflows, and data interpretation strategies necessary to validate this hypothesis. By systematically progressing from direct enzyme inhibition assays to the characterization of downstream cellular consequences—such as NAD⁺ depletion, metabolic disruption, and apoptosis—researchers can construct a robust, evidence-based profile of the compound's activity. The protocols and logical frameworks presented herein are designed to ensure scientific rigor and provide actionable insights for drug development professionals.

The Central Role of NAD⁺ Metabolism and NAMPT in Cellular Homeostasis and Oncology

Nicotinamide Adenine Dinucleotide (NAD⁺) is a cornerstone of cellular function, acting as a critical coenzyme in hundreds of redox reactions essential for energy metabolism.[1] Beyond its role in bioenergetics, NAD⁺ serves as a substrate for several key signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, thereby regulating a vast array of cellular processes from DNA repair and chromatin remodeling to immune responses.[1][2]

In mammals, the primary route for NAD⁺ biosynthesis is the salvage pathway, which recycles nicotinamide back into the NAD⁺ pool. The rate-limiting step of this pathway is catalyzed by Nicotinamide Phosphoribosyltransferase (NAMPT).[2][3] Many cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway to meet their elevated metabolic and signaling demands, making NAMPT a compelling therapeutic target.[4][5] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD⁺, triggering an energy crisis and inducing apoptotic cell death, a strategy that has shown potent anticancer activity in preclinical models.[6][7]

This compound: A Structurally-Informed Hypothesis

This compound belongs to the dichloropyridine class of chemical structures. This structural motif is a known pharmacophore present in other potent NAMPT inhibitors.[3] Based on this structural analogy, the central hypothesis guiding this investigation is that this compound functions as a direct inhibitor of the NAMPT enzyme. Its mechanism of action is therefore predicted to follow a clear cascade: direct binding to NAMPT, suppression of its enzymatic activity, depletion of cellular NAD⁺, and subsequent induction of cell death in NAMPT-dependent cells.

The following sections outline the critical experiments required to systematically test and validate this mechanistic hypothesis.

Workflow for Mechanistic Elucidation

A multi-pronged approach is essential to build a conclusive case for the mechanism of action. This involves starting with the purified target enzyme and progressing to complex cellular systems to observe the physiological consequences of target engagement.

Caption: Overall workflow for validating the mechanism of action.

The Core Mechanism: Direct Inhibition of NAMPT and NAD⁺ Depletion

The foundational event in the proposed mechanism is the inhibition of NAMPT, leading to a cascade of downstream effects that culminate in cell death. This pathway underscores the cell's critical dependence on the NAD⁺ salvage pathway for survival.

Caption: Proposed signaling pathway from NAMPT inhibition to apoptosis.

Key Experimental Protocols

To ensure reproducibility and scientific validity, the following detailed protocols are provided. These represent the core assays required to investigate the in-vitro mechanism of this compound.

Protocol 1: Recombinant NAMPT Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified NAMPT and its inhibition by the test compound. It relies on a series of coupled enzymatic reactions where the final output, NADH, generates a fluorescent signal.[8][9]

-

Principle:

-

NAMPT converts Nicotinamide (NAM) and PRPP to Nicotinamide Mononucleotide (NMN).

-

Excess NMNAT converts NMN to NAD⁺.

-

Excess Alcohol Dehydrogenase (ADH) reduces NAD⁺ to NADH in the presence of ethanol.

-

NADH is detected fluorometrically (λexc=340 nm / λem=460 nm).

-

-

Materials:

-

Purified recombinant human NAMPT enzyme.

-

NAMPT Assay Buffer.

-

Substrates: Nicotinamide, PRPP, ATP, Ethanol.

-

Coupling Enzymes: NMNAT, ADH.

-

This compound (serial dilutions in DMSO).

-

Known NAMPT inhibitor (e.g., FK866) as a positive control.

-

Black 96-well or 384-well microplates suitable for fluorescence.

-

-

Procedure:

-

Prepare serial dilutions of this compound (e.g., from 100 µM to 10 pM) in assay buffer. Also prepare a no-inhibitor control (vehicle) and a positive control (FK866).

-

To each well of the microplate, add 25 µL of the diluted compound or control.

-

Add 25 µL of diluted NAMPT enzyme solution to all wells except the "no-enzyme" blank. Incubate for 15 minutes at 30°C.

-

Prepare a Master Mix containing NAM, PRPP, ATP, Ethanol, NMNAT, and ADH in assay buffer.

-

Initiate the reaction by adding 50 µL of the Master Mix to all wells.

-

Incubate the plate at 30°C for 60-90 minutes, protected from light.

-

Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular NAD⁺/NADH Quantification Assay

This assay confirms that target engagement in a cellular context leads to the expected depletion of the NAD⁺ pool.

-

Principle: A colorimetric or fluorometric assay kit is used to measure the total intracellular levels of NAD⁺ and NADH. The assay involves the enzymatic cycling of NAD⁺ and NADH, where a developer solution reacts with NADH to produce a quantifiable signal.

-

Materials:

-

Cancer cell line known to be sensitive to NAMPT inhibitors (e.g., HCT-116, A2780).

-

Cell culture medium and supplements.

-

This compound.

-

Commercial NAD⁺/NADH quantification kit (e.g., from Abcam, Promega).

-

96-well tissue culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (centered around the expected IC₅₀) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

At the end of the treatment period, lyse the cells using the extraction buffer provided in the kit.

-

Follow the kit manufacturer's protocol to separate the NAD⁺ and NADH fractions (or measure total NAD/NADH).

-

Add the reaction mix and incubate to allow for the generation of the colorimetric or fluorescent product.

-

Measure absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of NAD⁺ and NADH in each sample based on a standard curve.

-

Normalize the NAD⁺/NADH levels to the total protein content or cell number for each well.

-

Express the results as a percentage of the vehicle-treated control to show the dose-dependent depletion of NAD⁺.

-

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This experiment determines if the observed cytotoxicity is due to the induction of apoptosis, a hallmark of NAMPT inhibitor activity.

-

Principle: Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

-

Materials:

-

Treated and control cells from the cellular assay.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Binding Buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells in 6-well plates with this compound at 1x and 5x the determined cytotoxic IC₅₀ for 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

-

Data Analysis:

-

Gate the cell populations to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Compare the percentage of apoptotic cells in treated samples versus the vehicle control.

-

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate clear interpretation and comparison.

| Parameter | Assay | Expected Outcome for an Active NAMPT Inhibitor | Example Value |

| IC₅₀ | Recombinant NAMPT Inhibition | Potent inhibition of enzyme activity | 5 nM |

| Cellular NAD⁺ Level | NAD⁺ Quantification | Dose-dependent decrease in intracellular NAD⁺ | >80% depletion at 10x IC₅₀ |

| GI₅₀ / IC₅₀ | Cell Viability (72h) | Potent inhibition of cell growth/viability | 15 nM |

| Apoptosis | Annexin V/PI Staining | Significant increase in Annexin V positive cells | >60% apoptotic cells at 5x IC₅₀ |

Interpretation: A successful validation will demonstrate a clear logical chain: potent biochemical inhibition of NAMPT (low nM IC₅₀) directly correlates with a significant reduction in cellular NAD⁺ levels. This NAD⁺ depletion, in turn, leads to a potent cytotoxic effect (low nM GI₅₀) that is confirmed to be driven by the induction of apoptosis.

Conclusion

The in-vitro mechanism of action for this compound can be rigorously defined by following the structured, hypothesis-driven approach outlined in this guide. By confirming direct enzymatic inhibition and linking it to the predictable downstream cellular sequelae of NAD⁺ depletion and apoptosis, researchers can build a comprehensive and defensible mechanistic package. This foundational understanding is critical for advancing a compound through the drug discovery pipeline and for developing rational therapeutic strategies targeting the NAMPT-NAD⁺ axis in oncology and other diseases.

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. amsbio.com [amsbio.com]

Unveiling the Therapeutic Potential of 2,6-Dichloronicotinamide: A Technical Guide to Putative Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloronicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), presents a compelling scaffold for targeted therapeutic development. Its structural analogy to key metabolic precursors suggests a profound potential to modulate critical cellular pathways, particularly those involved in bioenergetics and signaling. This technical guide provides a comprehensive exploration of the potential biological targets of this compound, with a primary focus on the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). We will delve into the mechanistic rationale for this targeting hypothesis, outline detailed experimental protocols for its validation, and discuss the potential downstream consequences of target engagement. This document serves as a foundational resource for researchers aiming to elucidate the mechanism of action of this compound and harness its therapeutic promise.

Introduction: The Central Role of NAD+ Metabolism in Cellular Homeostasis and Disease

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, participating in a vast array of redox reactions essential for energy metabolism.[1][2][3] Beyond its role as a cofactor, NAD+ is a critical substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are central regulators of gene expression, DNA repair, and calcium signaling.[2][3] The maintenance of cellular NAD+ pools is therefore paramount for cellular health and survival.

Mammalian cells primarily synthesize NAD+ through the salvage pathway, which recycles nicotinamide back into the NAD+ pool. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[4][5][6] Notably, many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway to meet their increased metabolic and proliferative demands, making NAMPT a highly attractive target for anticancer therapy.[7][8][9]

The Primary Hypothesis: this compound as a Potent Inhibitor of NAMPT

The structural resemblance of this compound to nicotinamide, the natural substrate of NAMPT, forms the cornerstone of our primary hypothesis. The presence of two chlorine atoms on the pyridine ring is predicted to significantly alter the electronic and steric properties of the molecule, potentially leading to high-affinity binding to the active site of NAMPT and subsequent inhibition of its enzymatic activity.

Mechanistic Rationale

The catalytic mechanism of NAMPT involves the binding of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP), leading to the formation of nicotinamide mononucleotide (NMN).[6] We postulate that this compound acts as a competitive inhibitor, vying with nicotinamide for binding to the enzyme's active site. The electron-withdrawing nature of the chlorine atoms could enhance the interaction with key residues within the active site, leading to a more potent and sustained inhibition compared to the natural substrate.

Caption: Putative inhibition of NAMPT by this compound.

Experimental Validation of NAMPT as a Direct Target

A rigorous and multi-faceted experimental approach is essential to validate the hypothesis that this compound directly targets and inhibits NAMPT.

In Vitro Enzymatic Assays

The initial step involves quantifying the direct inhibitory effect of this compound on purified NAMPT enzyme.

Protocol: NAMPT Enzymatic Activity Assay

-

Reagents and Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., NAD/NADH-Glo™ Assay, Promega)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in the reaction buffer.

-

In a 384-well plate, add 5 µL of the diluted compound or vehicle control (DMSO).

-

Add 10 µL of a solution containing NAMPT enzyme and PRPP to each well.

-

Incubate for 15 minutes at 37°C to allow for compound binding.

-

Initiate the reaction by adding 5 µL of a solution containing nicotinamide and ATP.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of NAD+ produced using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of NAMPT inhibition against the logarithm of the compound concentration.

-

Cellular Target Engagement Assays

Confirming that this compound engages NAMPT within a cellular context is a critical next step.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells).

-

Treat cells with varying concentrations of this compound or vehicle control for 2-4 hours.

-

-

Thermal Shift Protocol:

-

Harvest and lyse the cells.

-

Aliquot the cell lysates into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cool the samples to room temperature and centrifuge to pellet aggregated proteins.

-

Collect the supernatant containing soluble proteins.

-

-

Analysis:

-

Analyze the amount of soluble NAMPT in each sample by Western blotting or ELISA.

-

A positive result is indicated by a shift in the melting temperature of NAMPT in the presence of this compound, signifying direct binding and stabilization of the protein.

-

Downstream Consequences of NAMPT Inhibition by this compound

Inhibition of NAMPT is expected to trigger a cascade of downstream cellular events, primarily stemming from the depletion of the cellular NAD+ pool.

Caption: Downstream effects of NAMPT inhibition.

Depletion of Cellular NAD+ Levels

The most direct consequence of NAMPT inhibition is a reduction in the intracellular concentration of NAD+.

Protocol: Measurement of Cellular NAD+ Levels

-

Cell Culture and Treatment:

-

Treat cancer cells with a time course and dose-response of this compound.

-

-

NAD+ Extraction and Quantification:

-

Harvest and lyse cells using an acid extraction method (e.g., 0.6 M perchloric acid) to stabilize NAD+.

-

Neutralize the extracts.

-

Quantify NAD+ levels using a commercially available colorimetric or fluorometric assay kit (e.g., NAD/NADH-Glo™ Assay, Promega).

-

Induction of Mitochondrial Dysfunction and Oxidative Stress

Depletion of NAD+ impairs mitochondrial function, leading to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS).[4][10]

Protocol: Assessment of Mitochondrial Respiration

-

Instrumentation:

-

Seahorse XF Analyzer (Agilent)

-

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Treat cells with this compound.

-

Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

-

Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration, including basal respiration, ATP production, and maximal respiration.

-

Induction of Apoptosis

The culmination of metabolic crisis, DNA damage, and oxidative stress is the induction of programmed cell death, or apoptosis.[10]

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Staining:

-

Treat cells with this compound.

-

Stain cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Potential for Secondary and Off-Target Effects

While NAMPT is the primary hypothesized target, it is crucial to investigate potential secondary or off-target effects of this compound. Given its structural similarity to nicotinamide, other NAD+-dependent enzymes could be affected, albeit likely at higher concentrations.

Potential Secondary Targets:

-

Sirtuins (SIRTs): A family of NAD+-dependent deacetylases.

-

Poly(ADP-ribose) polymerases (PARPs): Involved in DNA repair and cell death.

-

CD38/157: NAD+ glycohydrolases.

Broad-based kinome screening and proteomics approaches can be employed to identify unforeseen off-target interactions.

Summary of Quantitative Data and Expected Outcomes

| Experiment | Parameter Measured | Expected Outcome with this compound |

| NAMPT Enzymatic Assay | IC50 | Potent inhibition of NAMPT activity (low nanomolar to low micromolar range) |

| Cellular Thermal Shift Assay | Melting Temperature (Tm) of NAMPT | Increased Tm of NAMPT, indicating direct binding |

| Cellular NAD+ Quantification | Intracellular NAD+ levels | Dose- and time-dependent decrease in NAD+ |

| Mitochondrial Respiration (Seahorse) | Oxygen Consumption Rate (OCR) | Decreased basal and maximal respiration, reduced ATP production |

| Annexin V/PI Staining | Percentage of Apoptotic Cells | Increased percentage of Annexin V-positive cells |

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy to investigate the biological targets of this compound, with a strong focus on the inhibition of NAMPT. The proposed experimental workflows provide a robust framework for validating this primary hypothesis and characterizing the downstream cellular consequences. Successful validation of NAMPT as a direct target will pave the way for further preclinical development of this compound as a potential therapeutic agent, particularly in the context of oncology. Future studies should focus on in vivo efficacy in animal models of cancer, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers of response. The exploration of this compound and its analogs holds significant promise for the development of novel targeted therapies that exploit the metabolic vulnerabilities of diseased cells.

References

- 1. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 2,6-Dichloronicotinamide as a Chemical Probe: Information Not Currently Available

A comprehensive review of publicly available scientific literature and chemical databases did not yield a specific, well-characterized protein target for the compound 2,6-Dichloronicotinamide. The absence of a defined target protein makes it impossible to construct the requested in-depth technical guide on its use as a chemical probe.

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. A critical requirement for a chemical probe is a deep understanding of its mechanism of action, which begins with the identification of its direct molecular target(s). Without this fundamental information, it is not possible to:

-

Elucidate the specific signaling pathways affected by the compound.

-

Design and validate experiments to confirm target engagement and downstream biological effects.

-

Develop robust protocols for its use by the scientific community.

Searches for "this compound" and its biological activities have revealed information on related but distinct molecules, such as other chlorinated nicotinamide derivatives or the broader class of nicotinamide antimetabolites. For instance, studies on "2,6-dichloroisonicotinic acid," a structurally similar compound, have identified a protein kinase target in tobacco plants. However, this information cannot be extrapolated to this compound.

The development of a technical guide or whitepaper on a chemical probe necessitates a foundation of peer-reviewed research that characterizes its selectivity, potency, and on-target effects in cellular and/or in vivo models. At present, such a body of evidence for this compound and a specific protein target could not be located.

Therefore, the core requirements for the requested content, including detailing experimental choices, describing self-validating protocols, and citing authoritative sources for mechanistic claims, cannot be fulfilled.

We encourage researchers with an interest in this compound to pursue target identification studies. Such research would be a valuable contribution to the field and a necessary first step before this compound could be effectively utilized and documented as a chemical probe.

exploring the bioactivity of 2,6-Dichloronicotinamide derivatives

An In-Depth Technical Guide: Exploring the Bioactivity of 2,6-Dichloronicotinamide Derivatives

Introduction: The Versatile Scaffold of Nicotinamide

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling.[1][2] As a core component of nicotinamide adenine dinucleotide (NAD+), it is central to redox reactions and energy production.[1][2] Beyond this metabolic role, nicotinamide and its derivatives have emerged as a significant class of bioactive compounds, acting as modulators of key enzymatic processes.[3][4][5] These derivatives serve as precursors for NAD+ and can also directly inhibit enzymes like Poly (ADP-ribose) polymerases (PARPs) and sirtuins, which are critical in DNA repair, cellular stress responses, and inflammation.[1]

The this compound scaffold represents a particularly promising starting point for medicinal chemistry. The presence of two chlorine atoms on the pyridine ring enhances the molecule's reactivity, providing versatile sites for synthetic modification to develop novel therapeutic agents for oncology, inflammatory diseases, and infectious diseases.[6][7] This guide provides a technical exploration of the synthesis, multifaceted bioactivities, and key experimental methodologies for evaluating derivatives of this compound, offering insights for researchers and drug development professionals.

Synthetic Strategy: A Gateway to Chemical Diversity

The development of bioactive this compound derivatives begins with a robust synthetic strategy. The parent compound, often synthesized from precursors like 2,6-dihydroxynicotinamide or 2,6-dichloronicotinic acid, serves as a versatile intermediate.[6][7][8] The electron-withdrawing nature of the chlorine atoms at the 2 and 6 positions makes them susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This chemical tractability is the foundation for creating libraries of novel compounds with diverse pharmacological profiles.

Caption: General workflow for synthesis and development of this compound derivatives.

Key Bioactivities and Mechanisms of Action

Derivatives of the nicotinamide scaffold have demonstrated a broad spectrum of biological activities. The following sections detail the most prominent therapeutic areas, the underlying mechanisms of action, and the experimental evidence supporting them.

Anticancer Activity

Nicotinamide derivatives are a well-established class of anticancer agents, with several compounds showing potent activity against various human cancer cell lines.[3][4][9] Their mechanisms are often targeted, focusing on enzymes that are critical for cancer cell survival and proliferation.

Primary Mechanisms:

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[10] Many cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in homologous recombination, another major DNA repair pathway. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality. Nicotinamide itself is a natural, albeit weak, PARP inhibitor.[1][11][12] Synthetic derivatives are designed to mimic the nicotinamide structure, binding to the NAD+ pocket of the PARP enzyme with much higher affinity and potency.[12][13]

-

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate cellular processes like aging, transcription, and apoptosis.[14][15] SIRT1, in particular, can promote cell survival by deacetylating and inactivating tumor suppressors like p53.[16] Nicotinamide is a well-characterized physiological inhibitor of SIRT1.[16][17][18] By inhibiting SIRT1, derivatives can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.

-

Kinase Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that drives this process. Certain nicotinic acid derivatives have been shown to be potent inhibitors of VEGFR-2, thereby blocking downstream signaling and preventing tumor angiogenesis.[5][9]

Caption: PARP inhibition pathway in homologous recombination-deficient cancer cells.

Data Summary: In Vitro Cytotoxic Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nicotinamide-based diamide (4d) | NCI-H460 (Lung) | 4.07 µg/mL | [3][4] |

| Nicotinamide-based diamide (4h) | A549 (Lung) | Moderate | [3][4] |

| Nicotinamide derivative (N4) | MCF-7 (Breast) | 12.1 | |

| Nicotinic acid derivative (5c) | HCT-15 (Colon) | Potent | [9] |

| Nicotinic acid derivative (8) | HCT-116 (Colorectal) | 5.4 | [5] |

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Nicotinamide and its derivatives have demonstrated significant anti-inflammatory and antioxidative properties in various experimental models.[19][20][21]

Primary Mechanisms:

-

Cytokine Suppression: These compounds can significantly reduce the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[21][22]

-

Prostaglandin Inhibition: They inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins.[21]

-

Modulation of Transcription Factors: The anti-inflammatory effects are mediated by modulating key signaling pathways. This can involve the inhibition of Nuclear Factor-κB (NF-κB) or the activation of the Forkhead box O3 (FoxO3) transcription factor, which in turn upregulates antioxidant enzymes.[21]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Nicotinamide derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[2][23]

Primary Mechanisms:

-

Cell Cycle Arrest: Some derivatives have been shown to halt the microbial cell cycle, preventing cell division and proliferation. Under treatment, bacterial cells may increase in size but fail to divide into daughter cells.[24]

-

Membrane Disruption: Other related compounds act by disrupting the bacterial membrane potential and permeability, leading to leakage of cellular contents and cell death.[25]

Data Summary: In Vitro Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value (mM) | Reference |

| Nicotinamide (NC 3) | K. pneumoniae | Growth Inhibition | 0.032 | [2] |

| Nicotinamide (NC 4) | C. albicans | Growth Inhibition | < 1 | [2] |

| Nicotinamide | P. aeruginosa | MIC₁₀₀ | 1.5% (w/v) | [24] |

| Nicotinamide | S. aureus | MIC₁₀₀ | 4% (w/v) | [24] |

| Chlorhexidine Analog (II-6s) | S. mutans | MBRC | 3.91-62.5 µg/mL | [26] |

Key Experimental Protocols

To ensure scientific integrity, the evaluation of this compound derivatives relies on standardized and validated experimental protocols.

Protocol 1: MTT Assay for Cancer Cell Viability

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the test derivative (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][26]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, P. aeruginosa) adjusted to approximately 5x10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test derivative in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Caption: Integrated workflow for the discovery and evaluation of bioactive derivatives.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, providing a robust platform for the development of potent and selective therapeutic agents. Its derivatives have demonstrated significant bioactivity across critical disease areas, including oncology, inflammation, and infectious diseases, by modulating key enzymatic targets like PARP and sirtuins. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the chemical diversity of these derivatives, exploring novel substitutions on the pyridine ring and amide side chain. In-depth mechanistic studies are required to fully elucidate the signaling pathways affected by these compounds. Ultimately, translating the promising in vitro results into in vivo efficacy and safety studies will be crucial for advancing these compounds toward clinical application. The continued exploration of this compound derivatives holds immense potential for delivering the next generation of targeted therapies.

References

- 1. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]

- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]

- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]

- 12. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition | MDPI [mdpi.com]

- 16. Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Membrane-Targeting DCAP Analogues with Broad-Spectrum Antibiotic Activity against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antimicrobial activities of a small molecule compound II-6s against oral streptococci - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Developing a Cell-Based Assay to Evaluate the Efficacy of 2,6-Dichloronicotinamide, a Putative NAMPT Inhibitor

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Targeting a Metabolic Vulnerability in Cancer

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. A key aspect of this altered metabolism is an increased demand for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and redox homeostasis.[1] Many tumors upregulate the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has therefore emerged as a promising therapeutic target in oncology.[2] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, precipitating an energy crisis and ultimately leading to cancer cell death.[1]

2,6-Dichloronicotinamide is a small molecule with structural similarities to other known NAMPT inhibitors. This application note provides a detailed guide for researchers to develop a robust cell-based assay to investigate the potential of this compound as a NAMPT inhibitor. We will outline protocols to assess its impact on cancer cell viability and to mechanistically validate its action by measuring intracellular NAD+ levels.

The NAMPT-NAD+ Axis: A Critical Hub in Cancer Cell Metabolism

The NAMPT-mediated NAD+ salvage pathway is a central node in maintaining cellular energy and signaling. Its inhibition offers a therapeutic window to selectively target cancer cells that are highly dependent on this pathway.

References

Application Notes and Protocols for the Study of 2,6-Dichloronicotinamide in Enzyme Inhibition

Introduction: Unveiling the Potential of 2,6-Dichloronicotinamide as a NAMPT Inhibitor

In the landscape of targeted therapeutics, particularly in oncology, the inhibition of key metabolic enzymes has emerged as a promising strategy. One such critical enzyme is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is an indispensable coenzyme for a vast array of cellular functions, including energy metabolism, DNA repair, and redox homeostasis.[1][2] Many cancer cell types exhibit an overexpression of NAMPT, reflecting their heightened metabolic demands to sustain rapid proliferation and survival, thus making NAMPT an attractive therapeutic target.[1][2][4][5]

This application note focuses on this compound, a compound belonging to a class of molecules with a 2,6-dichloropyridine "cap" group, which have been identified as potent inhibitors of NAMPT. While specific biological data for this compound is still emerging, its structural similarity to known NAMPT inhibitors strongly suggests its potential in this area. This guide provides a comprehensive framework and detailed protocols for researchers to investigate the inhibitory effects of this compound on NAMPT, assess its cellular efficacy, and characterize its mechanism of action.

The Scientific Imperative: Why Target NAMPT?

The rationale for targeting NAMPT in cancer therapy is rooted in the differential metabolic dependencies of cancer cells compared to healthy cells. By inhibiting NAMPT, the intracellular pool of NAD+ is rapidly depleted.[1][2] This depletion triggers a cascade of events detrimental to cancer cell survival:

-

Metabolic Collapse: A deficit in NAD+ cripples ATP synthesis, leading to a severe energy crisis within the cell.

-

Increased Oxidative Stress: The functionality of NAD+-dependent enzymes crucial for maintaining redox balance is impaired, resulting in the accumulation of damaging reactive oxygen species (ROS).

-

Compromised DNA Repair and Signaling: The activity of other NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), is inhibited, disrupting critical processes like gene expression, DNA repair, and cell survival pathways.[1]

Collectively, these downstream effects of NAMPT inhibition can induce apoptosis and suppress tumor growth, providing a strong therapeutic rationale for the development of potent and selective NAMPT inhibitors.

Physicochemical Characterization: The Foundation of Robust Experimentation

Before embarking on biological assays, a thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible results.

Solubility Determination

Accurate determination of solubility in both aqueous buffers and organic solvents like DMSO is critical for preparing stock solutions and ensuring the compound remains in solution during assays.

Protocol 1: Aqueous and DMSO Solubility Assessment

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution in Aqueous Buffer: Create a series of dilutions from the DMSO stock into the desired aqueous assay buffer (e.g., PBS, Tris-HCl). It is crucial to note the final DMSO concentration in each dilution, as high concentrations can affect enzyme activity and cell viability. A final DMSO concentration of ≤1% is generally recommended.[6]

-

Visual and Spectroscopic Assessment: Visually inspect each dilution for any signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A decrease in the expected absorbance indicates precipitation.

-

Kinetic Solubility: The highest concentration that remains in solution is considered the kinetic solubility in that specific buffer and DMSO concentration.

| Property | Recommended Solvent | General Considerations |

| Stock Solution | 100% DMSO | Prepare fresh and store at -20°C or -80°C. |

| Working Dilutions | Aqueous assay buffer | Ensure final DMSO concentration is low and consistent across experiments. |

Biochemical Assays: Quantifying NAMPT Inhibition

Direct measurement of NAMPT enzymatic activity in the presence of this compound is the first step in confirming its inhibitory potential and determining its potency.

In Vitro NAMPT Enzyme Inhibition Assay

This protocol describes a coupled-enzyme assay that measures the production of NAD+, which is then used to generate a fluorescent signal.[6][7]

Principle of the Assay

The activity of NAMPT is determined through a series of coupled reactions. First, NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNAT. Subsequently, the generated NAD+ is reduced to NADH by alcohol dehydrogenase (ADH) in the presence of ethanol. The resulting NADH produces a fluorescent signal (Excitation: ~340 nm, Emission: ~460 nm), which is directly proportional to the NAMPT activity.[6][7]

Workflow for In Vitro NAMPT Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound against NAMPT.

Protocol 2: IC50 Determination for NAMPT

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA).[8]

-

Substrate Stock Solutions: Prepare concentrated stock solutions of Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP in the assay buffer.

-

Enzyme Solution: Dilute recombinant human NAMPT to the desired concentration in a dedicated dilution buffer.[6]

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer with a constant final DMSO concentration.

-

-

Assay Plate Setup (384-well format):

-

Test Wells: Add diluted this compound to the wells.

-

Positive Control (100% Activity): Add assay buffer with the corresponding DMSO concentration.

-

Negative Control (0% Activity/Blank): Add dilution buffer without the enzyme.[6]

-

-

Enzyme and Inhibitor Pre-incubation: Add the diluted NAMPT enzyme solution to all wells except the negative control wells. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[6]

-

Reaction Initiation: Start the reaction by adding a master mix containing NAM, PRPP, ATP, and the coupling enzymes (NMNAT and ADH) and ethanol to all wells.[6]

-

Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 2 hours).[6]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.[6][7]

-

Data Analysis:

-

Subtract the blank values from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Typical Concentration Range |

| NAMPT Enzyme | 12-50 ng/µl[6][9] |

| Nicotinamide (NAM) | 400 µM[6] |

| PRPP | 800 µM[6] |

| ATP | 400 µM[6] |

| This compound | 0.1 nM - 10 µM (suggested starting range) |

Cell-Based Assays: Assessing Cellular Efficacy and Mechanism of Action

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate the compound's activity in a more physiologically relevant context, taking into account cell permeability, target engagement, and downstream cellular effects.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of this compound on cancer cells.

Protocol 3: Determining Cellular IC50

-

Cell Plating: Seed cancer cell lines of interest (e.g., A2780 ovarian cancer, HCT-116 colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[11]

-

Viability Measurement: Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.[3]

-

Data Analysis: Normalize the results to untreated control cells and plot cell viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Intracellular NAD+/NADH Measurement

To confirm that the observed cytotoxicity is due to the inhibition of NAMPT, it is essential to measure the intracellular levels of NAD+ and NADH.

Protocol 4: NAD+/NADH-Glo™ Assay

-

Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's protocol.

-

NAD+/NADH Detection: Use a bioluminescent assay kit (e.g., NAD/NADH-Glo™ Assay) to measure the levels of NAD+ and NADH in the cell lysates.[12]

-

Data Analysis: Quantify the reduction in NAD+ levels in response to treatment with this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[13][14]

Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: A generalized workflow for confirming the target engagement of this compound with NAMPT in cells using CETSA.

Protocol 5: CETSA for NAMPT Target Engagement

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.[13][15]

-

Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[13]

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[13]

-

Protein Detection: Analyze the amount of soluble NAMPT in each sample using Western blotting or other sensitive protein detection methods.[15][16]

-

Data Analysis: A shift in the melting curve of NAMPT to a higher temperature in the presence of this compound confirms direct binding and target engagement.[13][15]

Conclusion: A Roadmap for Characterizing a Novel NAMPT Inhibitor

This application note provides a comprehensive guide for the systematic evaluation of this compound as a potential NAMPT inhibitor. By following these detailed protocols, researchers can elucidate its mechanism of action, determine its potency, and assess its cellular efficacy. The outlined experimental workflows, from fundamental physicochemical characterization to sophisticated cellular target engagement assays, offer a robust framework for advancing our understanding of this promising compound and its potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 15. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: 2,6-Dichloronicotinamide Cell Permeability and Uptake Assays

Introduction: Understanding the Gateway to Cellular Action

2,6-Dichloronicotinamide is a chemical compound utilized in various research and synthetic applications.[1] As a derivative of nicotinamide, a form of vitamin B3, its biological activities are of significant interest. A critical determinant of any compound's biological efficacy is its ability to traverse the cell membrane and accumulate within the cell to reach its target. Therefore, robust and reproducible assays to quantify cell permeability and cellular uptake are indispensable for researchers in pharmacology, drug discovery, and molecular biology.

This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability and uptake of this compound. We will delve into the theoretical underpinnings of two widely accepted methodologies: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based permeability assay. Additionally, we will present a protocol for quantifying direct cellular uptake using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3] The overarching goal is to equip researchers with the knowledge and practical steps to generate high-quality, interpretable data on the cellular pharmacokinetics of this compound and similar small molecules.

The Significance of Permeability and Uptake in the Context of NAMPT Inhibition

Recent research has highlighted the role of nicotinamide phosphoribosyltransferase (NAMPT) as a promising therapeutic target in oncology.[4] NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism, DNA repair, and other vital processes.[5][6] Cancer cells, with their high metabolic demands, are often highly dependent on this pathway, making NAMPT an attractive target for inhibition.[4]

Several NAMPT inhibitors have been developed and investigated for their anti-cancer properties.[4][5] The efficacy of these inhibitors is intrinsically linked to their ability to enter the target cells and engage with intracellular NAMPT. Therefore, understanding the cell permeability and uptake kinetics of compounds like this compound, which may be investigated in the context of NAMPT modulation or other cellular pathways, is paramount. Poor permeability can be a significant hurdle in drug development, leading to low bioavailability and reduced therapeutic effect. Conversely, very high, uncontrolled permeability could potentially lead to off-target effects and toxicity.[4] Thus, the assays described herein are critical tools for characterizing and optimizing potential therapeutic agents.

Section 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts the passive diffusion of a compound across a lipid membrane.[7][8] It is a valuable initial screening tool to assess the likelihood of a compound to be absorbed by passive transcellular transport.[9] The assay relies on a 96-well microtiter plate system where a filter plate is coated with a lipid solution, creating an artificial membrane that separates a donor compartment from an acceptor compartment.[7]

Principle of the PAMPA Assay

The fundamental principle of PAMPA is to measure the rate at which a compound diffuses from a donor well, through a synthetic lipid membrane, and into an acceptor well.[8] This process mimics the passive diffusion component of intestinal absorption.[7] The simplicity of this model, which excludes active transport and metabolic processes, allows for a clear assessment of a compound's intrinsic permeability based on its physicochemical properties.[8]

Experimental Workflow: PAMPA

References

- 1. This compound | 62068-78-4 [chemicalbook.com]

- 2. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. PAMPA | Evotec [evotec.com]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

Determining the IC50 of 2,6-Dichloronicotinamide: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Cellular Metabolism with 2,6-Dichloronicotinamide

The landscape of cancer therapy is increasingly focused on exploiting the metabolic vulnerabilities of tumor cells. One of the most critical metabolic hubs is the regulation of nicotinamide adenine dinucleotide (NAD+) levels. NAD+ is an essential cofactor for a vast array of cellular processes, including redox reactions in energy metabolism, DNA repair, and signaling pathways mediated by enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] Many cancer cells exhibit elevated NAD+ turnover, making them particularly dependent on its biosynthesis pathways for survival and proliferation.[3]

The primary route for NAD+ production in mammalian cells is the salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step.[1][2][4] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[4][5] Its critical role in maintaining the cellular NAD+ pool has positioned NAMPT as a promising therapeutic target in oncology.[3][6][7]

This compound is a small molecule inhibitor that, like other potent compounds such as FK866, targets NAMPT.[7][8] By inhibiting NAMPT, this compound leads to a significant depletion of cellular NAD+ levels, which in turn disrupts glycolysis and triggers a cascade of events culminating in an energy crisis and apoptotic cell death in susceptible cancer cells.[9] This application note provides a comprehensive, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line, a crucial first step in evaluating its therapeutic potential.

The Science Behind the IC50 Determination

The IC50 value quantifies the concentration of an inhibitor required to reduce a specific biological activity by 50%.[10][11][12] In this context, we are measuring the concentration of this compound needed to inhibit cell viability by 50%. This is achieved by treating cultured cancer cells with a range of inhibitor concentrations and subsequently measuring the number of viable cells.[13] The resulting data are used to generate a dose-response curve, from which the IC50 value is mathematically derived.[10][14]

The choice of a cell viability assay is critical for accuracy and reproducibility. The protocol detailed below utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a robust, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[15][16][17][18] The "add-mix-measure" format simplifies the procedure, making it ideal for high-throughput screening.[15][16] The amount of luminescence generated is directly proportional to the amount of ATP and, consequently, the number of viable cells in the culture.[18]

Mechanism of Action: Inhibition of the NAD+ Salvage Pathway

The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and its inhibition by this compound. This inhibition leads to NAD+ depletion, disrupting downstream cellular processes vital for cancer cell survival.

Caption: Inhibition of NAMPT by this compound blocks NAD+ synthesis.

Experimental Protocol: IC50 Determination

This protocol is designed for adherent cells cultured in a 96-well plate format. It is essential to optimize cell seeding density for the chosen cell line to ensure they are in the logarithmic growth phase during the compound treatment period.

Choice of Cell Line

The sensitivity to NAMPT inhibitors can vary significantly across different cancer types. Pan-cancer screens have revealed that cell lines from acute myeloid leukemia (AML), ovarian cancer, and small cell lung cancer (SCLC) often demonstrate high sensitivity.[19][20] For this protocol, we will use a hypothetical SCLC cell line, NCI-H69, which has been shown to be sensitive to the NAMPT inhibitor FK866.[20]

Materials and Reagents

-

Cell Line: NCI-H69 (or another appropriate cell line)

-

Compound: this compound (powder)

-